molecular formula C13H8FN3O2 B2846378 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1368316-60-2

2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

Cat. No.: B2846378
CAS No.: 1368316-60-2
M. Wt: 257.224
InChI Key: IUOQCNAEDDOSEI-UHFFFAOYSA-N
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Description

“2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Molecular Structure Analysis

The molecular structure of triazoles includes two carbon and three nitrogen atoms in a five-membered ring . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The specific molecular structure of “this compound” is not found in the retrieved papers.

Scientific Research Applications

Antimycobacterial Agents

Fluorinated 1,2,4‐Triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives have been designed and synthesized as fluoroquinolone analogues, with one compound displaying potent inhibition against Mycobacterium tuberculosis H37Rv strain. This compound was able to inhibit 92% growth of M. tuberculosis at a specific concentration while proving to be nontoxic to mammalian cells (H. Abdel-Rahman, N. El-Koussi, H. Y. Hassan, 2009).

Molecular Probes for Receptor Study

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, have been identified as high affinity and selective antagonists for the human A(2A) adenosine receptor. These derivatives have been explored for their potential as molecular probes, with various substitutions allowing for enhanced receptor selectivity and the attachment of fluorophore reporter groups for biological studies (T. Kumar et al., 2011).

Anticancer Agents

A series of triazolopyrimidines has been described for their anticancer activity, with a specific mechanism of action that promotes tubulin polymerization in vitro without binding competitively with paclitaxel. These compounds inhibit the binding of vincas to tubulin and have shown to overcome resistance attributed to several multidrug resistance transporter proteins. Lead compounds in this series have demonstrated the ability to inhibit tumor growth in various nude mouse xenograft models (N. Zhang et al., 2007).

Antiproliferative Activity

Fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines were prepared and tested against breast, colon, and lung cancer cell lines. The antiproliferative activity was evaluated, highlighting a compound with a 4-trifluoromethylphenyl substitution as exhibiting the highest activity in the series. This work suggests potential for these compounds in cancer treatment through mechanisms other than inhibition of dihydrofolate reductase (DHFR) (A. Dolzhenko et al., 2008).

Properties

IUPAC Name

2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)12-15-11-6-5-8(13(18)19)7-17(11)16-12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOQCNAEDDOSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=C(C=CC3=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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